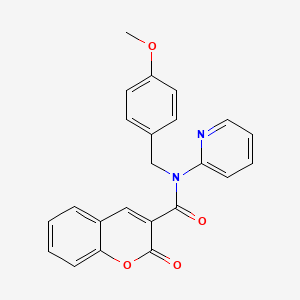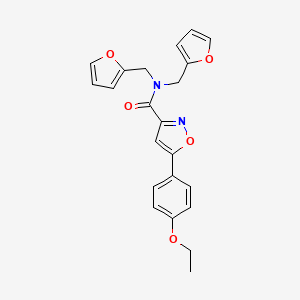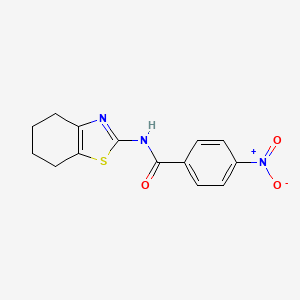![molecular formula C21H20ClN3O3S B11367398 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11367398.png)
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzene, 2-methylbenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the 2-methylphenylmethylthio group.
Amidation: reactions to form the carboxamide linkage.
Chlorination: to introduce the chlorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvent selection: to ensure the reactions proceed efficiently.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.
Substitution: The chlorine atom could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides: or from oxidation.
Amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Synthesis of analogs: The compound can be used as a starting material for synthesizing analogs with potential biological activities.
Biology
Enzyme inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to active sites: of enzymes or receptors.
Inhibiting enzyme activity: by mimicking the substrate or blocking the active site.
Modulating signaling pathways: by interacting with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.
Thioethers: Compounds with similar sulfur-containing groups.
Uniqueness
- The combination of the 2,4-dimethoxyphenyl and 2-methylphenylmethylthio groups might confer unique biological activities or chemical properties not seen in other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C21H20ClN3O3S |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-6-4-5-7-14(13)12-29-21-23-11-16(22)19(25-21)20(26)24-17-9-8-15(27-2)10-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) |
Clé InChI |
OJRMEIIZNHBLQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11367318.png)
![N-(4-hydroxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11367322.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11367325.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide](/img/structure/B11367333.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11367336.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide](/img/structure/B11367349.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367361.png)
![N,N,4-trimethyl-2-(2-((5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiazole-5-carboxamide](/img/structure/B11367368.png)

![methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11367374.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11367380.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B11367413.png)
